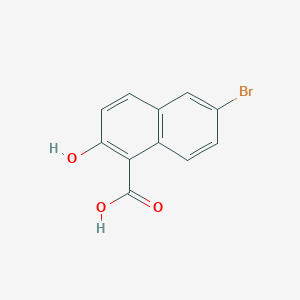













|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH:12]=[O:13])=[C:7]([OH:14])[CH:6]=[CH:5]2.[O-:15]Cl=O.[Na+].[OH-].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:15])=[O:13])=[C:7]([OH:14])[CH:6]=[CH:5]2 |f:1.2,3.4|
|


|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CC(=C(C2=CC1)C=O)O
|
|
Name
|
NaH2PO4
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 5 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was further stirred for 2 h at room temperature
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with AcOEt and iPr2O
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=CC(=C(C2=CC1)C(=O)O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |